Lanuginosine Demonstrates ~1.75-Fold Superior Potency Over Magnoflorine Against U251 Brain Tumor Cells with Inverted Selectivity Against HepG2
In a direct head-to-head comparison using a cell viability assay, lanuginosine exhibited greater cytotoxicity against the U251 human brain tumor (glioblastoma) cell line than the structurally related aporphine alkaloid magnoflorine. Specifically, lanuginosine achieved an IC₅₀ of 4 µg/mL versus magnoflorine's IC₅₀ of 7 µg/mL [1]. Notably, this potency ranking was inverted against the HepG2 hepatocellular carcinoma cell line, where magnoflorine was more potent (IC₅₀ 0.4 µg/mL) than lanuginosine (IC₅₀ 2.5 µg/mL), with doxorubicin serving as the standard at IC₅₀ 0.27 µg/mL [1]. Both compounds were inactive against HeLa cervical cancer cells, demonstrating cell-line-specific selectivity that is not predictable from chemical class alone.
| Evidence Dimension | Cytotoxicity (IC₅₀) against U251 brain tumor cell line |
|---|---|
| Target Compound Data | Lanuginosine IC₅₀ = 4 µg/mL |
| Comparator Or Baseline | Magnoflorine IC₅₀ = 7 µg/mL; Doxorubicin not reported for U251 in this study |
| Quantified Difference | Lanuginosine is ~1.75-fold more potent than magnoflorine against U251; selectivity inverted against HepG2 (magnoflorine ~6.25-fold more potent) |
| Conditions | Cell viability assay; U251 (brain tumor), HepG2 (hepatocellular carcinoma), and HeLa (cervical carcinoma) cell lines; Magnolia grandiflora-derived aporphine alkaloids |
Why This Matters
For researchers targeting glioblastoma models, lanuginosine provides quantifiably superior potency over the same-class comparator magnoflorine, enabling selection based on cell-line-specific activity rather than assumed class-level equivalence.
- [1] Mohamed, S. M., Ibrahim, N. A., & Ali, M. A. (2010). Cytotoxic and antiviral activities of aporphine alkaloids of Magnolia grandiflora L. Natural Product Research, 24(15), 1395–1402. View Source
